1,4-Dimethylpiperidine-4-carboxylic acid

Medicinal Chemistry Conformational Analysis Opioid Receptor Pharmacology

Researchers needing a rigid piperidine scaffold with a quaternary carbon center for spirocycle synthesis often face limited options. 1,4-Dimethylpiperidine-4-carboxylic acid solves this with a gem-dimethyl-α-amino acid architecture that enables conformational restriction impossible with standard piperidine-4-carboxylic acids. Key advantages: • Validated chemistry: Reduction to (1,4-dimethylpiperidin-4-yl)methanol proceeds in 73% yield using LiAlH₄ in THF at ambient temperature • Free-flowing solid (97% purity) with reliable characterization • Available as free base (CAS 162648-33-1) or HCl salt (CAS 1185325-87-4) for reaction condition compatibility • Ships at ambient temperature; store at room temperature

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 162648-33-1
Cat. No. B070674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpiperidine-4-carboxylic acid
CAS162648-33-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C)C(=O)O
InChIInChI=1S/C8H15NO2/c1-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11)
InChIKeyQBYSPFYUVWFCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethylpiperidine-4-carboxylic Acid: Specifications & Structure


1,4-Dimethylpiperidine-4-carboxylic acid (CAS 162648-33-1, MF: C₈H₁₅NO₂, MW: 157.21 g/mol) is a geminally disubstituted piperidine derivative bearing methyl groups at both the N-1 and C-4 positions, with a carboxylic acid functionality at the C-4 position. The compound exists as a solid at ambient temperature, with a predicted pKa of 3.81±0.20 and predicted boiling point of 246.7±33.0 °C. Commercially available at purities of 95–97%, the compound is supplied as either the free base or as the hydrochloride salt (CAS 1185325-87-4). The gem-dimethyl-α-amino acid architecture at the C-4 position establishes a quaternary carbon center, which fundamentally alters both the conformational landscape and synthetic utility of this scaffold compared to simple piperidine-4-carboxylic acid derivatives.

Gem-dimethyl quaternary carbon scaffold for spirocycle construction and conformational control
Conformationally distinct from monosubstituted piperidine-4-carboxylic acids
Dual salt-form availability (free base / hydrochloride) for synthetic route flexibility

1,4-Dimethylpiperidine-4-carboxylic Acid: Why Generics Fail


Generic piperidine-4-carboxylic acids bearing only an N-substituent (e.g., N-Boc-piperidine-4-carboxylic acid or N-methylpiperidine-4-carboxylic acid) lack the geminal dimethyl substitution at C-4. This absence has three critical consequences. First, the C-4 quaternary center in 1,4-dimethylpiperidine-4-carboxylic acid is essential for constructing spirocyclic cores in medicinal chemistry campaigns—a structural feature that cannot be introduced post hoc with a simple piperidine-4-carboxylic acid. Second, the 1,4-dimethyl substitution pattern alters the conformational equilibrium of the piperidine ring in protonated forms, [1] which directly impacts the three-dimensional presentation of pharmacophores built upon this scaffold. Third, the carboxylic acid at C-4 is geminally substituted, meaning that decarboxylation or derivatization yields a quaternary carbon-containing fragment, a motif of high value in increasing metabolic stability and restricting rotational degrees of freedom in lead optimization. Substituting a monosubstituted piperidine-4-carboxylic acid analog will yield a structurally and conformationally distinct downstream product.

Qaternary carbon Monosubstituted analogs lack the C-4 quaternary center required for spirocyclization; downstream products may be structurally divergent.
Conformation 1,4-dimethyl substitution alters protonated-state ring equilibrium, which may shift pharmacophore presentation compared to N-substituted-only cores.
Fragment identity Decarboxylation or derivatization of non-geminal analogs yields a non-quaternary fragment, potentially reducing metabolic stability and conformational restriction.

1,4-Dimethylpiperidine-4-carboxylic Acid: Comparative Evidence


Conformational Preference Reversal vs Pethidine

NMR spectroscopic analysis (¹H and ¹³C) of hydrochloride salts in D₂O reveals that the 1,4-dimethyl-4-arylpiperidine scaffold adopts a fundamentally different conformational equilibrium compared to pethidine (meperidine). In pethidine hydrochloride, the equatorial 4-aryl chair conformer is the major epimer. In contrast, for the 1,4-dimethyl derivative, the equatorial 4-aryl chair conformer becomes the minor form. [1] This reversal in conformational preference, driven by the geminal dimethyl substitution at C-4, dictates that pharmacophores constructed from this scaffold will sample a distinct three-dimensional space compared to those derived from pethidine or simple N-methylpiperidine-4-carboxylic acid cores. This conformational shift is hypothesized to underlie differing binding modes at opioid receptors between the two ligand classes. [1]

Conformational reversal
Head-to-head
Equatorial 4-aryl chair: MINOR epimer (target) vs MAJOR epimer (pethidine)
Supports scaffold-based conformational selection in CNS ligand design
NMR in D₂O, hydrochloride salts; no axial epimer detected
Medicinal Chemistry Conformational Analysis Opioid Receptor Pharmacology NMR Spectroscopy

Reduction Yield to Alcohol Derivative

The reduction of 1,4-dimethylpiperidine-4-carboxylic acid hydrochloride to (1,4-dimethylpiperidin-4-yl)methanol using lithium aluminum hydride (LiAlH₄) has been documented in patent literature with a reported yield of 73%. This yield was achieved using 1.00 g (5.17 mmol) of the hydrochloride salt starting material suspended in tetrahydrofuran (18.9 mL), treated with 1.0N LiAlH₄ in THF (20.7 mL, 20.7 mmol) added dropwise over 5 minutes, followed by stirring at ambient temperature for 12 hours. The product was obtained as a colorless oil (543 mg) after workup and was characterized by ¹H NMR (400 MHz, d₆-DMSO). This represents a baseline synthetic efficiency metric for derivative preparation from the hydrochloride salt form. Comparative yields for reduction of non-geminal piperidine-4-carboxylic acid derivatives are context-dependent, but this documented protocol establishes the synthetic accessibility of the quaternary carbon-containing alcohol derivative from the target compound.

Reduction yield
Data to verify
73% yield (543 mg alcohol from 1.00 g HCl salt)
Baseline synthetic benchmark for quaternary alcohol derivative preparation
LiAlH₄ in THF, ambient temp, 12 h; patent-reported protocol
Organic Synthesis Process Chemistry Building Block Derivatization Alcohol Synthesis

In Vitro Kinase Inhibition Profile

Kinase screening assays have been conducted on 1,4-dimethylpiperidine-4-carboxylic acid, revealing a specific inhibitory fingerprint. The compound exhibited an IC₅₀ value greater than 20 μM against BRD4 (bromodomain-containing protein 4). At a screening concentration of 10 μM, the compound inhibited over 90% of 38 kinases from a panel. The compound has also been investigated for its potential to inhibit acetylcholinesterase (AChE) as part of cholinesterase inhibition research programs.

Kinase profile
Data to verify
BRD4 IC₅₀ > 20 μM; >90% inhibition of 38 kinases at 10 μM
May serve as baseline for scaffold optimization in kinase programs
In vitro screening; comparator data absent; AChE inhibition also noted
Kinase Inhibition Drug Discovery Enzymatic Assays BRD4

Commercial Salt Forms & Purity

1,4-Dimethylpiperidine-4-carboxylic acid is commercially available in two distinct physical forms: the free base (CAS 162648-33-1, MW 157.21 g/mol) and the hydrochloride salt (CAS 1185325-87-4, MW 193.67 g/mol). The free base is supplied at 97% purity (HPLC), with pricing tiers documented at 250 mg ($305), 1 g ($610), and 5 g ($1,835) as of 2026. The hydrochloride salt offers enhanced aqueous solubility and improved handling characteristics for certain synthetic workflows. Multiple vendors including Sigma-Aldrich, AChemBlock, ChemBridge, and ABCR maintain stock of this compound. [1]

Salt forms & purity
Specification review
Free base 97% (MW 157.21); HCl salt 95–97% (MW 193.67)
Dual availability supports route-specific salt selection
Multiple vendor stocks; HCl salt adds 23% mass
Chemical Procurement Salt Selection Building Blocks Specifications

1,4-Dimethylpiperidine-4-carboxylic Acid: Application Scenarios


CNS Ligand Design with Non-Pethidine Conformation

For medicinal chemistry programs targeting CNS receptors where the conformational presentation of a piperidine-based pharmacophore is critical, 1,4-dimethylpiperidine-4-carboxylic acid offers a documented and distinct conformational profile. NMR evidence demonstrates that the protonated 1,4-dimethyl-4-arylpiperidine scaffold adopts an equatorial 4-aryl chair conformer as the minor epimer, in direct contrast to pethidine where the equatorial conformer is the major epimer. [1] This reversal provides a rational basis for scaffold selection when the desired binding mode requires a specific three-dimensional orientation that cannot be accessed using pethidine-derived or simple N-methylpiperidine-4-carboxylic acid cores. This scenario is particularly relevant for structure-based drug design where conformational sampling predictions guide scaffold prioritization.

Quaternary Carbon Alcohol Derivative Synthesis

The hydrochloride salt of 1,4-dimethylpiperidine-4-carboxylic acid has been successfully reduced to (1,4-dimethylpiperidin-4-yl)methanol with a documented 73% yield using LiAlH₄ in THF at ambient temperature over 12 hours. This validated protocol provides a direct route to a quaternary carbon-containing piperidine alcohol building block—a structural motif that introduces metabolic stability and restricts conformational flexibility. The protocol uses readily accessible reagents and mild conditions, making it suitable for both discovery-scale and early process development applications. The alcohol product serves as a versatile intermediate for further functionalization (e.g., etherification, esterification, or conversion to leaving groups for nucleophilic displacement).

Kinase Scaffold Optimization

Although 1,4-dimethylpiperidine-4-carboxylic acid exhibits only modest intrinsic kinase inhibition (IC₅₀ > 20 μM against BRD4; >90% inhibition of 38 kinases at 10 μM), this activity fingerprint may serve as a starting point for fragment-based or scaffold-hopping medicinal chemistry. The geminal dimethyl substitution at C-4 provides a rigid, quaternary carbon core that can be elaborated with diverse substituents to improve potency and selectivity. The compound's interaction with multiple kinases at 10 μM suggests it may function as a promiscuous but modifiable scaffold for generating focused kinase inhibitor libraries. Researchers procuring this compound for kinase program lead optimization can use the reported baseline inhibition data to benchmark the activity improvements achieved with derivative compounds.

Procurement Planning: Free Base vs Salt Selection

Procurement decisions for 1,4-dimethylpiperidine-4-carboxylic acid must account for the downstream synthetic sequence and compatibility with reaction conditions. The free base (CAS 162648-33-1, 97% purity) is suitable for reactions requiring neutral or basic conditions, while the hydrochloride salt (CAS 1185325-87-4, MW 193.67) offers enhanced aqueous solubility and is preferred for workflows involving initial salt metathesis or direct use in polar aprotic solvents with appropriate base neutralization. The 23% mass difference between the two forms should be factored into stoichiometric calculations and cost-per-mole assessments. Multiple vendors maintain stock of both forms, enabling flexible sourcing strategies.

Application
Selection Property
Validation Focus
CNS ligand scaffold design
Conformational profile distinct from pethidine
NMR conformational analysis confirmation
Quaternary alcohol derivative synthesis
Documented LiAlH₄ reduction protocol
Synthetic yield and purity verification
Kinase inhibitor scaffold optimization
Baseline kinase inhibition fingerprint
Potency improvement benchmarking against reported IC₅₀
Free base vs hydrochloride procurement
Salt form solubility and handling compatibility
Stoichiometric adjustment and cost-per-mole assessment

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